![molecular formula C12H15N3O2 B2947454 N-[2-(1H-1,3-苯并二唑-2-基)乙基]氨基甲酸乙酯 CAS No. 4216-52-8](/img/structure/B2947454.png)

N-[2-(1H-1,3-苯并二唑-2-基)乙基]氨基甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

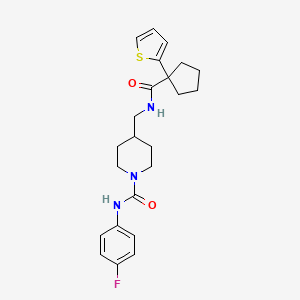

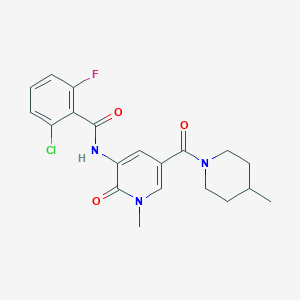

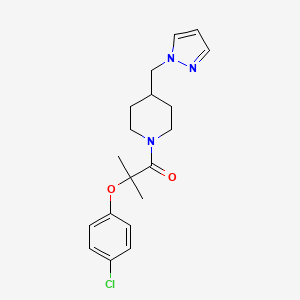

Ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate is 1S/C12H15N3O2/c1-2-17-12(16)13-8-7-11-14-9-5-3-4-6-10(9)15-11/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

Ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate has a melting point of 158-161 degrees Celsius . It is a powder at room temperature .科学研究应用

抗肿瘤和抗丝虫病剂

已探索了 5-(烷氧羰基)-1H-苯并咪唑-2-氨基甲酸乙酯及其相关衍生物的合成和生物活性,以了解其作为抗肿瘤和抗丝虫病剂的潜力。这些化合物已证明对 L1210 细胞具有显着的生长抑制作用,并且已显示由于它们与有丝分裂纺锤体中毒有关,导致这些细胞有丝分裂大量积累。一些衍生物还对各种成虫表现出体内抗丝虫病活性,表明它们在治疗由丝虫感染引起的疾病中具有潜在用途 (Ram 等,1992).

电化学和电致变色性能

对源自 4-(3,6-二(噻吩-2-基)-9H-咔唑-9-基)-苯甲酸乙酯和相关化合物衍生的聚合物的电化学和电致变色性能的研究揭示了它们在电致发光器件和显示器中的应用潜力。这些材料表现出良好的电化学活性,并且它们的聚合物可以在不同的施加电位下发生颜色变化,表明在智能窗户、显示器和其他电子设备中的应用 (Hu 等,2013).

光降解研究

对 N-苯基氨基甲酸乙酯 (EPC) 光降解的研究提供了对氨基甲酸酯类农药的环境稳定性和降解途径的见解。通过了解光降解产物和机制,这项研究支持开发更环保的农药,并为这些化合物的环境监测提供信息 (Beachell 和 Chang,1972).

抗幽门螺杆菌剂

源自 2-[[(2-吡啶基)甲基]硫]-1H-苯并咪唑的新型结构,包括氨基甲酸乙酯衍生物,已显示出对胃病原体幽门螺杆菌的有效且选择性活性。这些发现对于开发针对幽门螺杆菌感染的新疗法至关重要,幽门螺杆菌感染是胃溃疡和癌症发展的重要因素 (Carcanague 等,2002).

食品中多残留分析

开发分析方法以检测水果和蔬菜中农药残留(包括氨基甲酸酯类)对于食品安全和公共卫生至关重要。所描述的多残留方法能够灵敏且选择性地测定 74 种农药,支持食品安全的法规遵从性和监测计划 (Ortelli 等,2004).

安全和危害

作用机制

Target of Action

Benzimidazole compounds often interact with biological targets such as tubulin and serine/threonine-protein kinase , which play crucial roles in cell division and signal transduction respectively.

Biochemical Pathways

The inhibition of tubulin polymerization affects the formation of the mitotic spindle, disrupting cell division. This can lead to cell death, particularly in rapidly dividing cells .

Result of Action

The ultimate effect of disrupting cell division is cell death, which can be beneficial in the treatment of diseases characterized by rapid cell division, such as cancer or certain infections .

属性

IUPAC Name |

ethyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-2-17-12(16)13-8-7-11-14-9-5-3-4-6-10(9)15-11/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOVKDQYEYEALU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2947372.png)

![(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one](/img/structure/B2947375.png)

![(2-Bromophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2947380.png)

![1-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2947384.png)

![4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide](/img/structure/B2947389.png)